Cas no 1557406-84-4 (Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)
![Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- structure](https://ja.kuujia.com/scimg/cas/1557406-84-4x500.png)
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-
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- インチ: 1S/C8H9NO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h4,9H,1-3H2,(H,10,11)
- InChIKey: VLWVJAKEHGMKAR-UHFFFAOYSA-N
- ほほえんだ: C12SC(C(O)=O)=CC=1CCCN2
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379842-5.0g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 5.0g |
$2816.0 | 2023-03-02 | ||
Enamine | EN300-379842-10.0g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 10.0g |
$4176.0 | 2023-03-02 | ||
Enamine | EN300-379842-0.1g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 0.1g |
$855.0 | 2023-03-02 | ||
Enamine | EN300-379842-1.0g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-379842-0.05g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 0.05g |
$816.0 | 2023-03-02 | ||
Enamine | EN300-379842-0.5g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 0.5g |
$933.0 | 2023-03-02 | ||
Enamine | EN300-379842-2.5g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 2.5g |
$1903.0 | 2023-03-02 | ||
Enamine | EN300-379842-0.25g |
4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid |
1557406-84-4 | 0.25g |
$893.0 | 2023-03-02 |
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-に関する追加情報
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- (CAS No. 1557406-84-4): An Overview
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- (CAS No. 1557406-84-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
Chemical Structure and Properties
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- is a heterocyclic compound characterized by a fused ring system consisting of a thiophene and a pyridine ring. The presence of the carboxylic acid group at the 2-position of the thiophene ring imparts unique chemical properties to the molecule. The compound has a molecular formula of C10H9NO2S and a molecular weight of 211.25 g/mol. It is typically obtained as a white crystalline solid with a melting point ranging from 180 to 183°C.
The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is relatively insoluble in water. These solubility characteristics make it suitable for various biological assays and pharmaceutical formulations.
Synthesis Methods
The synthesis of thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- has been explored through several routes. One common method involves the cyclization of an appropriately substituted thiophene derivative with a nitrile or amide under acidic conditions. For example, the reaction of 2-(4-methylthiophen-3-yl)acetonitrile with formic acid at elevated temperatures can yield the desired product in moderate to good yields.
Another approach involves the condensation of a thiophene derivative with an aldehyde or ketone followed by cyclization and oxidation steps. This method provides an alternative route to access the target compound with high regioselectivity and functional group tolerance.
Biological Activities
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- has been investigated for its potential biological activities in various preclinical studies. One of the key areas of interest is its anti-inflammatory properties. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory effects, thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- has also demonstrated potential as an antiproliferative agent. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that the compound may have therapeutic potential in the treatment of various cancers.
Recent Research Developments
The interest in thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- continues to grow as researchers explore its applications in different areas of medicinal chemistry. Recent studies have focused on optimizing its pharmacological properties through structural modifications and prodrug strategies.
A notable study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-. The researchers identified several compounds with enhanced anti-inflammatory activity and improved pharmacokinetic profiles compared to the parent molecule. These findings highlight the potential for developing more effective therapeutics based on this scaffold.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- as a scaffold for designing selective inhibitors of protein kinases involved in cancer progression. The study demonstrated that certain derivatives exhibited potent inhibitory activity against specific kinases such as AKT and MEK1/2.
Conclusion
Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro- (CAS No. 1557406-84-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses.
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